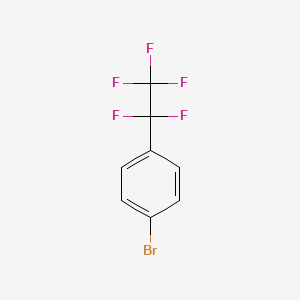
1-Bromo-4-(pentafluoroethyl)benzene
概要
説明
1-Bromo-4-(pentafluoroethyl)benzene is a chemical compound that is part of a broader class of bromobenzene derivatives. These compounds are characterized by a bromine atom attached to a benzene ring, which in this case is further substituted with a pentafluoroethyl group. The presence of both bromine and fluorine atoms in the molecule suggests that it may have unique physical and chemical properties, and it could be a useful intermediate in organic synthesis.
Synthesis Analysis
The synthesis of bromobenzene derivatives typically involves the introduction of a bromine atom into the benzene ring, followed by further functionalization. For example, the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene involves the preparation of a highly sterically hindered aryl bromide, which suggests that similar synthetic strategies could be applied to synthesize this compound . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves a bottom-up approach, which could be adapted for the synthesis of the pentafluoroethyl variant .
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives can be complex due to the presence of substituents that can influence the overall shape and electronic distribution of the molecule. For instance, density functional theory (DFT) calculations have been used to study the optimized structure of 1-bromo-4-(3,7-dimethyloctyl)benzene, which could provide insights into the molecular structure of this compound . The X-ray crystal structures of various bromobenzene derivatives have been determined, revealing a variety of packing motifs and interactions such as C–H···Br and C–Br···π, which could also be relevant for understanding the structure of this compound .
Chemical Reactions Analysis
Bromobenzene derivatives can undergo a range of chemical reactions, including nucleophilic aromatic substitution and reactions with organometallic intermediates. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for reactions with phenylmagnesium, -lithium, and -copper intermediates . The radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue indicates that halogen exchange reactions are possible, which could be relevant for the chemical reactions of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives are influenced by the nature of the substituents. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and stability. The study of the effect of bromine and substituted alkyl chains on the interfacial self-assembly of bromobenzene derivatives provides insights into the influence of molecular structure on the arrangements and properties of these compounds . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) peculiarity, suggest that other bromobenzene derivatives, including this compound, may also display interesting optical properties .
科学的研究の応用
Fluorescence Properties
1-Bromo-4-(pentafluoroethyl)benzene exhibits intriguing fluorescence properties. A study has shown that similar compounds, like 1-Bromo-4-(2,2-diphenylvinyl) benzene, demonstrate significant photoluminescence in both solution and solid states. These compounds exhibit unique fluorescence intensity variations depending on their state, which could be beneficial for applications in optical materials and fluorescence-based sensing technologies (Liang Zuo-qi, 2015).
Precursor for Graphene Nanoribbons
This compound can serve as a precursor for the bottom-up synthesis of graphene nanoribbons. Research indicates that derivatives of this compound, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, are critical in controlling the edge morphology and width of graphene nanoribbons, which is crucial for their electronic properties (S. Patil et al., 2012).
Aryl Bromide Synthesis
In the field of organic synthesis, this compound and its derivatives are used for the synthesis of complex aryl bromides. These compounds serve as starting materials for a variety of organic reactions and are fundamental in synthesizing other complex molecules (B. R. Steele et al., 2004).
Interfacial Self-Assembly
Research has demonstrated the self-assembly capabilities of bromobenzene derivatives, including compounds similar to this compound, on various substrates. These properties are particularly useful in nanotechnology and materials science for creating organized molecular structures (Yi-Jie Li et al., 2012).
Synthesis of Liquid Crystal Intermediates
This compound is also used in the synthesis of liquid crystal intermediates. Its derivatives, like 1-bromo-4-n-pentyl benzene, have been synthesized and utilized in creating materials with specific optical properties, which are fundamental in liquid crystal display technologies (Feng Bo-cheng et al., 2004).
作用機序
Target of Action
1-Bromo-4-(pentafluoroethyl)benzene is a bromobenzene derivative, characterized by a bromine atom attached to a benzene ring, which is further substituted with a pentafluoroethyl group. The primary targets of this compound are the carbon atoms at the benzylic position , which is the carbon atom adjacent to the aromatic ring. These carbon atoms play a crucial role in the reactions involving this compound, as they are the sites of electrophilic substitution .
Mode of Action
The compound interacts with its targets through a series of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a bromine atom is lost, leaving behind a radical that removes a hydrogen atom to form a new compound . This process is followed by a series of substitutions and rearrangements, resulting in the formation of the final product .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various organic compounds. The compound can serve as a useful intermediate in organic synthesis. For instance, it can be used to introduce a phenyl group into other compounds . The compound’s ability to undergo a range of chemical reactions, including nucleophilic aromatic substitution and reactions with organometallic intermediates, allows it to influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. For instance, in a free radical reaction, the compound can lead to the formation of a new compound with different properties . Additionally, the compound’s ability to introduce a phenyl group into other compounds can result in the synthesis of a variety of organic compounds .
Safety and Hazards
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-(pentafluoroethyl)benzene can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic balance within the cell. The presence of the bromine and pentafluoroethyl groups in the compound can influence its reactivity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other cellular structures, where it exerts its biochemical effects. The localization of this compound within the cell is essential for its activity and function, as it determines the specific biomolecules and pathways it interacts with .
特性
IUPAC Name |
1-bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBVOTISXJPMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709780 | |
| Record name | 1-Bromo-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20709780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206560-66-9 | |
| Record name | 1-Bromo-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20709780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(pentafluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)
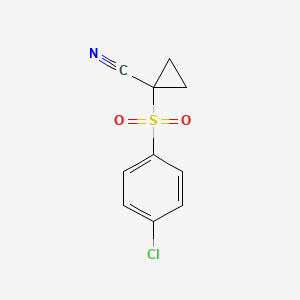

![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)

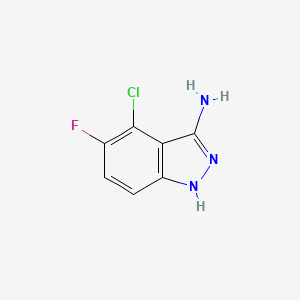
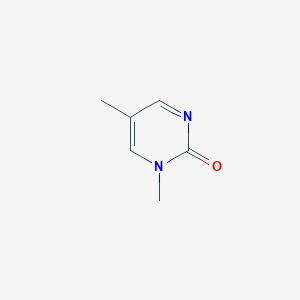
![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)
![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)
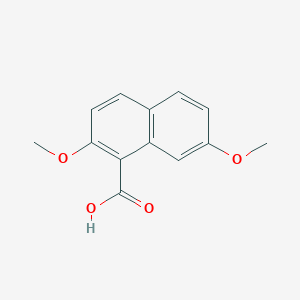
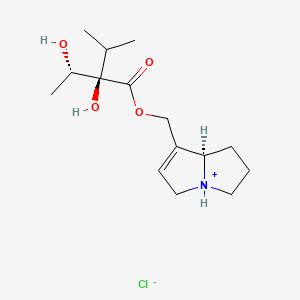
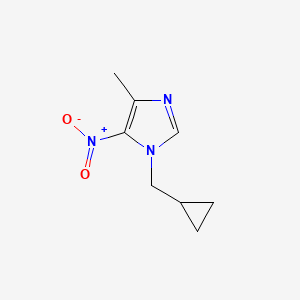
![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)
